molecular formula C19H18N2O5S B13748674 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid

2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13748674
M. Wt: 386.4 g/mol
InChI Key: AHBFKADLTMTYER-UHFFFAOYSA-N
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Description

2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features both aromatic and aliphatic components. It is characterized by the presence of an amino group, a sulfonyl group, and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting with the preparation of the naphthylamine and hydroxyphenyl intermediates. The key steps include:

    Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-aminonaphthalene.

    Sulfonation: Sulfonation of 4-aminonaphthalene to introduce the sulfonyl group.

    Coupling Reaction: Coupling of the sulfonylated naphthylamine with 4-hydroxyphenylpropanoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and amino groups play a crucial role in binding to active sites, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthalenesulfonic acid: Shares the naphthylamine and sulfonyl groups but lacks the hydroxyphenylpropanoic acid moiety.

    2-(4-Hydroxyphenyl)propanoic acid: Contains the hydroxyphenylpropanoic acid structure but lacks the naphthylamine and sulfonyl groups.

Uniqueness

2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aromatic and aliphatic components allows for diverse applications in various fields.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(4-aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H18N2O5S/c20-16-9-10-18(15-4-2-1-3-14(15)16)27(25,26)21-17(19(23)24)11-12-5-7-13(22)8-6-12/h1-10,17,21-22H,11,20H2,(H,23,24)

InChI Key

AHBFKADLTMTYER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Origin of Product

United States

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